molecular formula C7H12N2O B2650340 (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1820576-11-1

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2650340
CAS No.: 1820576-11-1
M. Wt: 140.186
InChI Key: CRYMABXXBCKOLG-PHDIDXHHSA-N
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Description

(4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic amine ketone with a fused pyrrolidine and piperidine ring system. Its molecular weight is 165.66 g/mol (free base), and it is commercially available as a hydrochloride salt (CAS: rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride) . The compound is primarily used as a building block in organic and medicinal chemistry, enabling the synthesis of complex molecules such as antibiotics and kinase inhibitors . Its stereochemistry (4aR,7aS) is critical for its role in chiral synthesis, influencing the biological activity of downstream products .

Properties

IUPAC Name

(4aR,7aS)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYMABXXBCKOLG-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CNC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CNC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a pyrrolo[3,4-b]pyridine derivative using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from patent literature and commercial catalogs:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Salt Form Application Source
(4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one Pyrrolo[3,4-b]pyridin-5-one None (parent structure) 165.66 (free base) Hydrochloride Building block for synthesis
1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6-yl) Quinoline + pyrrolopyridine Cyclopropyl, fluoro, methoxy, carboxylic acid ~450 (estimated) Free base Antibiotic candidate (quinolone)
Patent Compound 2 (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one 4-Ethyl-6-methylpyrazolo, (3R)-dimethylamino ~550 (estimated) Not specified Kinase inhibitor candidate
Patent Compound 7 (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one 9-Methyl, (3R)-dimethylamino ~560 (estimated) Not specified Therapeutic agent (cancer/inflammation)
Key Observations:

Core Structure Differences: The target compound features a bicyclic pyrrolopyridinone core, whereas patent analogs (e.g., EP 2023/39) are based on a tricyclic pyrido-pyrimidinone scaffold . The quinoline derivative () integrates the pyrrolopyridine moiety into a larger quinolone antibiotic framework .

Substituent Impact: Dimethylamino groups (e.g., in Patent Compounds 2 and 7) increase basicity and solubility, which may improve pharmacokinetic properties . The hydrochloride salt form of the target compound enhances its stability and handling in synthetic workflows .

Stereochemical Variations: The quinoline derivative in uses a (4aS,7aS) configuration for its pyrrolopyridine fragment, contrasting with the target compound’s (4aR,7aS) stereochemistry . This difference could significantly alter biological activity, as seen in quinolone antibiotics where stereochemistry dictates target binding .

Biological Activity

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula: C₇H₁₄N₂
  • Molecular Weight: 126.20 g/mol
  • CAS Number: 169533-55-5
PropertyValue
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.20 g/mol
CAS Number169533-55-5
PurityVaries by supplier

Synthesis

The synthesis of this compound typically involves stereoselective reduction techniques that yield the desired chirality. Various methods have been reported, including the use of chiral auxiliaries and catalytic systems to enhance yield and selectivity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Cytotoxic Effects : Some investigations have shown cytotoxic properties against cancer cell lines, indicating potential applications in oncology .
  • Neurological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibitory effects on bacterial strains
CytotoxicityEffective against specific cancer lines
NeurologicalPotential anxiolytic and antidepressant effects

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Case Study 2 : Research involving animal models indicated that administration of this compound led to a marked reduction in anxiety-like behaviors. This was associated with alterations in serotonin and dopamine levels within the brain .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.
  • Modulation of Neurotransmitter Systems : By interacting with serotonin and dopamine receptors, it may influence mood regulation and anxiety responses.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step cyclization and stereochemical control. For example, refluxing intermediates with chloranil in xylene (25–30 hours) under inert atmospheres is critical for ring closure . Optimization may require adjusting solvent polarity (e.g., xylene vs. toluene), reaction time, and purification via recrystallization (methanol/water systems). Monitoring by TLC or HPLC (using ammonium acetate buffer at pH 6.5 ) ensures intermediate stability.

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column and polarimetric detection. Compare retention times with known stereoisomers (e.g., (4aR,7aR)-isomer ). Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of hydrogen atoms in the bicyclic system .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes ). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas (e.g., argon) to prevent degradation . Emergency protocols should include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic hydrogenation?

  • Methodological Answer : The rigid bicyclic structure limits accessibility to catalytic sites. Use DFT calculations to map electron density at the carbonyl group (C5) and predict hydrogenation pathways. Experimental validation with Pd/C or Raney Ni under high-pressure H₂ (50–100 psi) can assess yield disparities .

Q. What strategies resolve contradictions in pharmacological data for derivatives of this scaffold?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Standardize assays using 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine as a positive control and validate via dose-response curves. Cross-reference pharmacokinetic data (e.g., LogP, plasma stability) to clarify bioavailability issues .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of homologous targets (e.g., 5-HT₃ receptors). Focus on hydrogen bonding with the pyrrolidine nitrogen and hydrophobic interactions with the bicyclic core . Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. What analytical techniques are optimal for characterizing degradation products under accelerated stability testing?

  • Methodological Answer : Use LC-MS/MS with a C18 column and acetonitrile/0.1% formic acid gradient. Identify hydrolyzed products (e.g., ring-opened amines) via high-resolution mass spectrometry (HRMS) and compare with synthetic standards . For photodegradation, employ UV-light chambers and monitor by NMR for radical intermediates .

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